N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride
Overview
Description
N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride, also known as BPEA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BPEA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. One area of research that has shown promise is the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential as a tool for studying the role of dopamine receptors in the brain.
Mechanism of Action
N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which can have a variety of effects on the body and brain. This compound has been found to have a high affinity for the D2 dopamine receptor subtype, which is involved in the regulation of movement, mood, and reward.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the stimulation of dopamine release, the inhibition of dopamine reuptake, and the modulation of dopamine receptor activity. These effects can have a variety of downstream effects on the body and brain, including changes in mood, movement, and reward processing.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride in lab experiments is its high selectivity for the D2 dopamine receptor subtype, which makes it a useful tool for studying the role of dopamine receptors in the brain. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride. One area of research that has shown promise is the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research that could be explored is the use of this compound as a tool for studying the role of dopamine receptors in the brain. Additionally, further investigation into the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in scientific research.
properties
IUPAC Name |
N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-12-19-13-14-20-17-10-6-7-11-18(17)21-15-16-8-4-3-5-9-16;/h2-11,19H,1,12-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAIUBSNFTVKSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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